Chemical structure and properties of 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Chemical structure and properties of 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. By integrating a key pharmacophore, the pyrrole-2-carboxylic acid moiety, with a fluorinated benzyl group, this compound represents a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, properties, synthesis, and potential applications.
Introduction: The Strategic Combination of Privileged Scaffolds
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] It is a constituent of numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities. The pyrrole-2-carboxylic acid substructure, in particular, is an important building block found in bioactive compounds, including antibacterial and histone deacetylase (HDAC) inhibitors.[4]
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The 2-fluoro substitution on the benzyl ring of the title compound is strategically placed to influence its conformational preference and electronic properties, potentially leading to enhanced target engagement and a favorable pharmacokinetic profile. This guide will explore the synthesis, characterization, and potential utility of 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid as a valuable molecule in drug discovery programs.
Chemical Structure and Physicochemical Properties
The structure of 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid combines the rigidity of the pyrrole-carboxylic acid core with the conformational flexibility of the benzyl linker. This combination allows the fluorophenyl group to explore various binding pockets within a biological target.
Table 1: Physicochemical Properties of 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO₂ | - |
| Molecular Weight | 219.21 g/mol | - |
| IUPAC Name | 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid | - |
| XLogP3 (Predicted) | 2.5 - 3.0 | Analog Data[5] |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| pKa (Acidic, Predicted) | 4.0 - 4.5 | Analog Data[6][7] |
Note: Experimental data for this specific molecule is not widely available. Properties are predicted based on its structure and data from close structural analogs. The carboxylic acid group is the primary acidic center and significantly influences the molecule's solubility in aqueous media at physiological pH.[7]
Proposed Synthesis Methodology
The proposed workflow involves the preparation of a key 1,4-dicarbonyl intermediate, followed by a cyclocondensation reaction to form the pyrrole ring.
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(2-fluorobenzyl)-2,5-dioxohexanoate (Intermediate C)
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Rationale: This step introduces the fluorobenzyl moiety at the alpha position of a 1,4-dicarbonyl precursor. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the active methylene group of the starting ketoester, forming a nucleophilic enolate.
-
Procedure:
-
To a stirred solution of ethyl 2,5-dioxohexanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.05 eq) in THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 1,4-dicarbonyl intermediate.
-
Step 2: Synthesis of Ethyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate (Intermediate E)
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Rationale: The Paal-Knorr synthesis is a classic and efficient method for forming pyrrole rings. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. Here, ammonium acetate serves as an in-situ source of ammonia. Acetic acid acts as both the solvent and a catalyst for the condensation and subsequent cyclization/dehydration steps.
-
Procedure:
-
Dissolve the 1,4-dicarbonyl intermediate (1.0 eq) and ammonium acetate (5-10 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over ice water.
-
Neutralize the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography.
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Step 3: Saponification to 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid (Product F)
-
Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to convert the ethyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the pyrrole ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Anticipated Spectral Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral data.
Table 2: Predicted Spectral Data for 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
| Technique | Expected Observations |
| ¹H NMR | Pyrrole Protons: Two doublets between 6.0-7.0 ppm. Methylene (CH₂): A singlet around 4.0-4.2 ppm. Fluorophenyl Protons: A multiplet pattern between 7.0-7.4 ppm. NH Proton: A broad singlet >11 ppm. COOH Proton: A very broad singlet >12 ppm. (Based on data for pyrrole-2-carboxylic acid[9][10]) |
| ¹³C NMR | Approximately 10-12 distinct signals are expected, including signals for the carboxylic acid carbon (~160-165 ppm), aromatic carbons (110-160 ppm, with C-F coupling), and the methylene carbon (~30-35 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 220.07 |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C and C-N aromatic stretches (~1400-1600 cm⁻¹). |
Potential Applications in Drug Discovery
The unique structural features of 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid make it a compelling candidate for various therapeutic areas. The pyrrole core is a known "privileged scaffold" that can interact with numerous biological targets.[1]
Antitubercular Agents
Recent studies have highlighted that pyrrole-2-carboxamide derivatives bearing a fluorophenyl moiety exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11] These compounds are known to inhibit the essential mycobacterial membrane protein MmpL3. The title compound serves as a direct precursor to such amides. Its synthesis would enable the exploration of a new chemical space for developing next-generation antitubercular drugs.
Anti-inflammatory and Anticancer Agents
Pyrrole-containing molecules have demonstrated significant anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of key signaling proteins like kinases or transcription factors. This compound could be used as a foundational structure for building a library of derivatives to be screened against various cancer cell lines or in assays for inflammatory markers.
Proposed Biological Screening Workflow
A primary screening cascade would be essential to evaluate the therapeutic potential of this molecule and its derivatives.
Caption: Hypothetical Workflow for Biological Evaluation.
A standard protocol for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv can be performed using the Microplate Alamar Blue Assay (MABA).[12] This involves serial dilution of the test compound in a 96-well plate containing the bacterial culture, followed by incubation and addition of a redox indicator to assess cell viability.[12]
Conclusion
5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a strategically designed molecule that holds considerable promise for medicinal chemistry and drug discovery. While detailed experimental data on this specific compound is limited, its structure is based on well-validated pharmacophores. The proposed synthetic route provides a clear and feasible path to its production, enabling further investigation. Its potential as a precursor for potent antitubercular agents, as well as its broader applicability in oncology and inflammatory diseases, makes it a high-value target for synthesis and biological evaluation. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related pyrrole derivatives.
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